molecular formula C6H3Cl2NO6S2 B13976925 5-Nitrobenzene-1,3-disulfonyl dichloride CAS No. 61314-76-9

5-Nitrobenzene-1,3-disulfonyl dichloride

Cat. No.: B13976925
CAS No.: 61314-76-9
M. Wt: 320.1 g/mol
InChI Key: MSSVDPARIZPFOM-UHFFFAOYSA-N
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Description

5-Nitro-benzene-1,3-disulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO6S2. It is a derivative of benzene, featuring nitro and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-benzene-1,3-disulfonyl chloride can be synthesized through the nitration of benzene-1,3-disulfonyl chloride. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 5-nitro-benzene-1,3-disulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-benzene-1,3-disulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Sulfonamide: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Sulfonic Acids: Formed from the oxidation of the compound.

Mechanism of Action

The mechanism of action of 5-nitro-benzene-1,3-disulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

61314-76-9

Molecular Formula

C6H3Cl2NO6S2

Molecular Weight

320.1 g/mol

IUPAC Name

5-nitrobenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H3Cl2NO6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H

InChI Key

MSSVDPARIZPFOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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